molecular formula C7H13B B1279110 2-Bromo-1-heptene CAS No. 3252-91-3

2-Bromo-1-heptene

Cat. No.: B1279110
CAS No.: 3252-91-3
M. Wt: 177.08 g/mol
InChI Key: LMLBDZMUDSZLFV-UHFFFAOYSA-N
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Description

2-Bromo-1-heptene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

Preparation Methods

2-Bromo-1-heptene can be synthesized through several methods. One common synthetic route involves the reaction of 2-heptene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions . Another method involves the use of N-butylmagnesium bromide and 2,3-dibromopropene .

Chemical Reactions Analysis

2-Bromo-1-heptene undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide, benzoyl peroxide, and various bases like sodium ethoxide .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

2-Bromo-1-heptene can be compared with other brominated alkenes, such as 1-bromo-2-heptene and 3-bromo-1-heptene. These compounds share similar reactivity patterns but differ in the position of the bromine atom and the double bond. The unique position of the bromine atom in this compound makes it a valuable intermediate in specific synthetic pathways .

Properties

IUPAC Name

2-bromohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLBDZMUDSZLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455742
Record name 2-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3252-91-3
Record name 2-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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